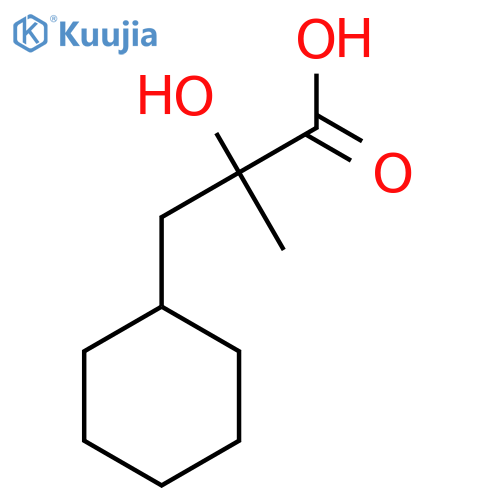Cas no 1780644-64-5 (3-cyclohexyl-2-hydroxy-2-methylpropanoic acid)

1780644-64-5 structure
商品名:3-cyclohexyl-2-hydroxy-2-methylpropanoic acid
3-cyclohexyl-2-hydroxy-2-methylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-cyclohexyl-2-hydroxy-2-methylpropanoic acid
- 1780644-64-5
- EN300-1998908
-
- インチ: 1S/C10H18O3/c1-10(13,9(11)12)7-8-5-3-2-4-6-8/h8,13H,2-7H2,1H3,(H,11,12)
- InChIKey: QJEFEWGLSOSGAB-UHFFFAOYSA-N
- ほほえんだ: OC(C(=O)O)(C)CC1CCCCC1
計算された属性
- せいみつぶんしりょう: 186.125594432g/mol
- どういたいしつりょう: 186.125594432g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 185
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 57.5Ų
3-cyclohexyl-2-hydroxy-2-methylpropanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1998908-2.5g |
3-cyclohexyl-2-hydroxy-2-methylpropanoic acid |
1780644-64-5 | 2.5g |
$1370.0 | 2023-09-16 | ||
| Enamine | EN300-1998908-10.0g |
3-cyclohexyl-2-hydroxy-2-methylpropanoic acid |
1780644-64-5 | 10g |
$5405.0 | 2023-06-01 | ||
| Enamine | EN300-1998908-5.0g |
3-cyclohexyl-2-hydroxy-2-methylpropanoic acid |
1780644-64-5 | 5g |
$3645.0 | 2023-06-01 | ||
| Enamine | EN300-1998908-0.5g |
3-cyclohexyl-2-hydroxy-2-methylpropanoic acid |
1780644-64-5 | 0.5g |
$671.0 | 2023-09-16 | ||
| Enamine | EN300-1998908-5g |
3-cyclohexyl-2-hydroxy-2-methylpropanoic acid |
1780644-64-5 | 5g |
$2028.0 | 2023-09-16 | ||
| Enamine | EN300-1998908-0.05g |
3-cyclohexyl-2-hydroxy-2-methylpropanoic acid |
1780644-64-5 | 0.05g |
$587.0 | 2023-09-16 | ||
| Enamine | EN300-1998908-1.0g |
3-cyclohexyl-2-hydroxy-2-methylpropanoic acid |
1780644-64-5 | 1g |
$1256.0 | 2023-06-01 | ||
| Enamine | EN300-1998908-0.25g |
3-cyclohexyl-2-hydroxy-2-methylpropanoic acid |
1780644-64-5 | 0.25g |
$642.0 | 2023-09-16 | ||
| Enamine | EN300-1998908-10g |
3-cyclohexyl-2-hydroxy-2-methylpropanoic acid |
1780644-64-5 | 10g |
$3007.0 | 2023-09-16 | ||
| Enamine | EN300-1998908-1g |
3-cyclohexyl-2-hydroxy-2-methylpropanoic acid |
1780644-64-5 | 1g |
$699.0 | 2023-09-16 |
3-cyclohexyl-2-hydroxy-2-methylpropanoic acid 関連文献
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
1780644-64-5 (3-cyclohexyl-2-hydroxy-2-methylpropanoic acid) 関連製品
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
